molecular formula C21H25N3O2S2 B2609859 N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-43-7

N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2609859
CAS No.: 686771-43-7
M. Wt: 415.57
InChI Key: JKHOVQPMWHCMDH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H25N3O2S2 and its molecular weight is 415.57. The purity is usually 95%.
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Biological Activity

N-cyclohexyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclohexyl group and a thieno[3,2-d]pyrimidin core, which are significant for its biological interactions. The molecular formula is C19H24N2O2S, and its CAS number is 326025-82-5. Its unique features may contribute to various pharmacological effects.

Biological Activity

1. Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, derivatives of thieno[3,2-d]pyrimidines have demonstrated significant antifungal activity against various strains. In one study, the compound exhibited an IC50 value of 0.0067 µM against the FOX M15-Pa strain, indicating potent antifungal potential .

CompoundBioactivity MeasureReported ValueTested Microbial Strain
N-cyclohexyl-2-thioacetamideIC500.0067 µMFOX M15-Pa
Similar DerivativeMIC0.2 µg/mLFOX ATCC 7601

2. Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold has been widely studied for anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study indicated that modifications on the thieno ring can enhance cytotoxicity against various cancer cell lines .

3. Anti-inflammatory Effects
Certain derivatives have been evaluated for their anti-inflammatory properties through COX inhibition assays. The structure of N-cyclohexyl-2-thioacetamide suggests potential activity in this area due to the presence of the acetamide group which is known to influence anti-inflammatory responses .

Case Studies

Case Study 1: Synthesis and Evaluation
A series of compounds derived from thieno[3,2-d]pyrimidines were synthesized and evaluated for biological activity. Among these, N-cyclohexyl derivatives showed enhanced activity compared to their non-cyclohexyl counterparts. The study concluded that the cyclohexyl substitution significantly impacts the compound's interaction with biological targets .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of N-cyclohexyl-2-thioacetamide to various enzymes involved in disease pathways. The results indicated strong interactions with target sites related to antifungal and anticancer activities .

Research Findings

Research indicates that the biological activity of N-cyclohexyl-2-thioacetamide is influenced by its structural components:

  • Thienopyrimidine Core : Essential for antifungal and anticancer activity.
  • Cyclohexyl Group : Enhances lipophilicity and cellular uptake.

Further research is required to fully elucidate the mechanism of action and optimize the compound for therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-14-7-9-16(10-8-14)24-20(26)19-17(11-12-27-19)23-21(24)28-13-18(25)22-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHOVQPMWHCMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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